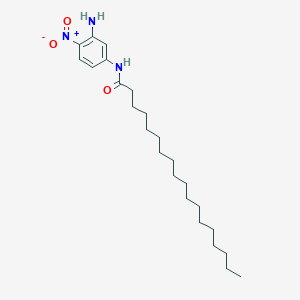
N-(3-Amino-4-nitrophenyl)octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-4-nitrophenyl)octadecanamide is an organic compound that features both an amide and a nitro group attached to a long alkyl chain. This compound is of interest due to its unique chemical structure, which combines aromatic and aliphatic characteristics, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-nitrophenyl)octadecanamide typically involves a multi-step process:
Nitration: The starting material, 3-nitroaniline, is nitrated to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The final step involves the reaction of the resulting 3-amino-4-nitroaniline with octadecanoic acid (stearic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors to handle the nitration and reduction steps efficiently.
Continuous Flow Amidation: Employing continuous flow reactors for the amidation step to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Amino-4-nitrophenyl)octadecanamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-(3-Amino-4-aminophenyl)octadecanamide.
Oxidation: Formation of N-(3-Nitro-4-nitrophenyl)octadecanamide.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-(3-Amino-4-nitrophenyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of N-(3-Amino-4-nitrophenyl)octadecanamide involves its interaction with molecular targets through its functional groups:
Amino Group: Can form hydrogen bonds and interact with nucleophilic sites.
Nitro Group: Can participate in redox reactions and influence the compound’s electronic properties.
Amide Bond: Provides structural stability and can engage in hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Nitrophenyl)octadecanamide: Lacks the amino group, making it less reactive in certain chemical reactions.
N-(4-Aminophenyl)octadecanamide: Has the amino group in a different position, affecting its reactivity and interaction with other molecules.
N-(3-Amino-4-methylphenyl)octadecanamide: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness
N-(3-Amino-4-nitrophenyl)octadecanamide is unique due to the presence of both amino and nitro groups on the aromatic ring, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
135792-50-6 |
|---|---|
Fórmula molecular |
C24H41N3O3 |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
N-(3-amino-4-nitrophenyl)octadecanamide |
InChI |
InChI=1S/C24H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-21-18-19-23(27(29)30)22(25)20-21/h18-20H,2-17,25H2,1H3,(H,26,28) |
Clave InChI |
LYORANCXZWFNTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


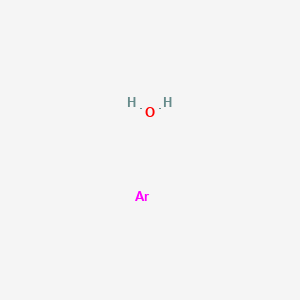


![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)

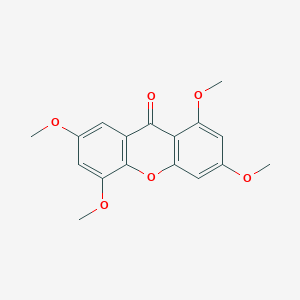
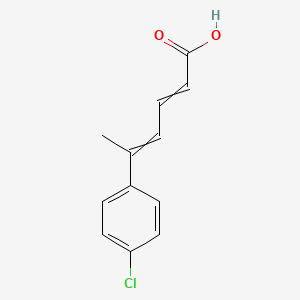
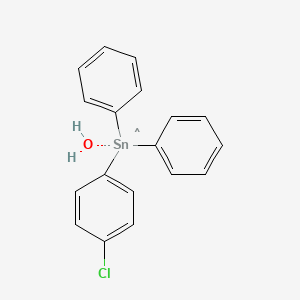

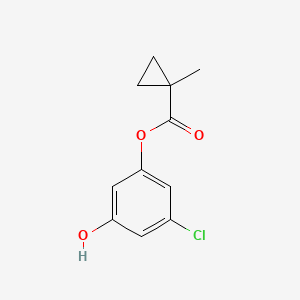

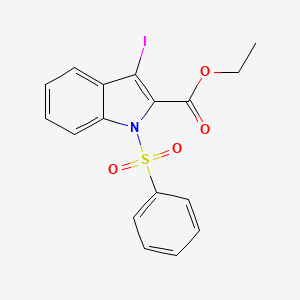

![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
